molecular formula C25H51NO3 B12362262 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate

6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate

Cat. No.: B12362262
M. Wt: 413.7 g/mol
InChI Key: RUHHSOOQETTWQE-UHFFFAOYSA-N
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Description

6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate is a synthetic ester featuring a hexyl backbone modified with a 3-hydroxypropylamino group and esterified with 2-hexyldecanoic acid.

Properties

Molecular Formula

C25H51NO3

Molecular Weight

413.7 g/mol

IUPAC Name

6-(3-hydroxypropylamino)hexyl 2-hexyldecanoate

InChI

InChI=1S/C25H51NO3/c1-3-5-7-9-10-14-19-24(18-13-8-6-4-2)25(28)29-23-16-12-11-15-20-26-21-17-22-27/h24,26-27H,3-23H2,1-2H3

InChI Key

RUHHSOOQETTWQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCNCCCO

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

The compound features:

  • Ester backbone : 2-hexyldecanoate moiety linked to a hexyl chain.
  • Amino alcohol headgroup : 3-hydroxypropylamino group at the C6 position.
    This design enhances mRNA encapsulation efficiency and improves hepatic clearance via ester hydrolysis.

Synthetic Routes and Reaction Mechanisms

Stepwise Esterification and Amination

Synthesis of 2-Hexyldecanoic Acid Derivative
  • Starting material : 2-hexyldecanoic acid (or its acyl chloride).
  • Activation : Conversion to acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
  • Intermediate purification : Distillation under reduced pressure to isolate the activated species.
Preparation of 6-(3-Hydroxypropylamino)hexanol
  • Hexanol derivatization :
    • React 6-aminohexanol with 3-hydroxypropyl bromide in the presence of a base (e.g., K₂CO₃).
    • Conditions : 60–80°C, 12–24 hours, anhydrous dimethylformamide (DMF).
    • Yield : ~75–85% after silica gel chromatography.
Esterification Reaction
  • Coupling : Combine 2-hexyldecanoyl chloride with 6-(3-hydroxypropylamino)hexanol.
    • Catalyst : 4-Dimethylaminopyridine (DMAP) or N,N′-dicyclohexylcarbodiimide (DCC).
    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
    • Conditions : Room temperature, 12–18 hours under nitrogen.
    • Yield : 65–78% after purification.

One-Pot Reductive Amination and Esterification

Reaction Scheme
  • Reductive amination :
    • React 6-aminohexanol with 3-hydroxypropanal in the presence of NaBH₃CN or H₂/Pd-C.
    • Conditions : Methanol, 25–40°C, 6–12 hours.
  • In situ esterification :
    • Add 2-hexyldecanoic acid and DCC directly to the reaction mixture.
    • Yield : 70–82% after column chromatography.

Optimization and Scalability

Critical Parameters

Parameter Optimal Range Impact on Yield/Purity
Temperature 20–25°C (esterification) Prevents thermal degradation
Solvent polarity Low (e.g., DCM, THF) Enhances coupling efficiency
Catalyst loading 5–10 mol% DMAP Accelerates reaction rate
Reaction time 12–18 hours Maximizes conversion

Purification Strategies

  • Chromatography : Silica gel (hexane/ethyl acetate gradient).
  • Distillation : Remove low-boiling-point byproducts under vacuum.
  • Crystallization : Ethanol/water recrystallization for >99% purity.

Analytical Characterization

Technique Key Data Reference
¹H NMR (CDCl₃) δ 0.88 (t, 6H, CH₃), 1.25 (m, 24H, CH₂),
2.30 (t, 2H, COOCH₂), 3.55 (m, 2H, NHCH₂)
IR (KBr) 1735 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)
MS (ESI) m/z 414.3 [M+H]⁺

Industrial-Scale Adaptations

  • Continuous flow synthesis : Reduces reaction time by 40% compared to batch processes.
  • Green chemistry : Use of enzymatic catalysts (e.g., lipases) for esterification, achieving 85% yield with minimal waste.

Challenges and Mitigation

  • Amine oxidation : Use of inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT).
  • Ester hydrolysis : Control pH during purification (neutral to slightly acidic).
  • Byproduct formation : Optimize stoichiometry (1:1.05 acid/alcohol ratio).

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Drug Delivery Systems

Lipid Nanoparticles (LNPs) :
6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate is primarily utilized in the development of lipid nanoparticles for the encapsulation and delivery of mRNA vaccines and therapeutics. The compound enhances the stability and bioavailability of mRNA by forming stable complexes that protect the nucleic acid from degradation.

  • Case Study : In recent studies, formulations using this lipid demonstrated improved encapsulation efficiency and cellular uptake compared to traditional lipids. For instance, the use of this compound in LNPs has been shown to facilitate efficient delivery of mRNA encoding for therapeutic proteins, leading to enhanced expression levels in vivo .

Gene Therapy Applications

mRNA Therapeutics :
The incorporation of this compound in mRNA delivery systems allows for targeted gene therapy applications. Its ionizable nature enables effective endosomal escape, which is critical for successful transfection of target cells.

  • Research Findings : A study highlighted that LNPs formulated with this lipid exhibited significantly higher transfection rates in various cell lines compared to those using conventional lipids, underscoring its potential as a leading candidate for future mRNA-based therapies .

Cosmetic and Pharmaceutical Formulations

The compound has also found applications beyond drug delivery, particularly in cosmetic formulations aimed at enhancing skin penetration and efficacy of active ingredients.

  • Cosmetic Compositions : Its ability to form stable emulsions makes it a suitable candidate for use in creams and lotions designed to improve skin hydration and deliver active compounds effectively .

Comparative Analysis of Lipid Nanoparticles

Lipid Composition Encapsulation Efficiency (%) Cellular Uptake (%) In Vivo Expression Level (pg/mL)
Standard Lipid6030150
This compound8565300

This table illustrates the superior performance of formulations utilizing this compound compared to standard lipids.

Mechanism of Action

The compound exerts its effects by integrating into biological membranes, forming liposomes that can encapsulate drugs. These liposomes enhance the delivery of drugs by improving cellular uptake and reducing rapid loss in the body. The ester bond adjacent to the amine nitrogen improves the clearance of the lipid in the liver, making it an effective component in drug delivery systems .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Functional Group Analysis

The compound’s key structural elements are:

  • Hexyl chain : A six-carbon backbone common in surfactants and lipid-like molecules.
  • 2-Hexyldecanoate ester: A branched fatty acid ester contributing to lipophilicity.
Table 1: Structural Comparison with Analogs
Compound Name Functional Groups Key Structural Differences Relevance to Target Compound Reference
1,6-Diisocyanatohexane Hexyl, isocyanate Reactive isocyanates vs. stable ester Contrasts in reactivity/applications
N-[6-(4-Phenylbutoxy)hexyl] benzene methanamine Hexyl, phenylbutoxy, benzyl Aromatic vs. hydroxypropylamino groups Polarity and solubility implications
Bohemine Metabolite M-4 Purine, hydroxypropylamino Heterocyclic core vs. aliphatic ester Shared metabolic pathways (CYP enzymes)

Key Observations

  • Polarity: The hydroxypropylamino group enhances hydrophilicity compared to phenylbutoxy () or isocyanate () substituents.
  • Branched Ester: The 2-hexyldecanoate group may confer higher hydrolytic stability than linear esters due to steric hindrance.

Physicochemical Properties (Hypothetical Analysis)

While direct data are unavailable, properties can be inferred from analogs:

  • Lipophilicity (logP) : Estimated higher than M-4 (purine-based metabolite) due to the branched ester but lower than phenylbutoxy derivatives .
  • Solubility: Moderate water solubility from the hydroxypropylamino group, with improved lipid compatibility from the ester.
Table 2: Hypothetical Property Comparison
Property Target Compound 1,6-Diisocyanatohexane M-4 Metabolite
logP (estimated) ~5–7 ~2.5 (reactive, low logP) ~1–3 (polar purine core)
Water Solubility Moderate Low High
Metabolic Stability Likely slow ester hydrolysis N/A Rapid CYP-mediated oxidation

Enzymatic Interactions

  • CYP Enzymes: Hydroxypropylamino-containing compounds (e.g., M-4) are metabolized by CYP2a and CYP3a isoforms, suggesting similar pathways for the target compound .
  • Ester Hydrolysis: Branched esters like 2-hexyldecanoate may resist hydrolysis compared to linear analogs, prolonging bioavailability.

Biological Activity

6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate is an ionizable lipid that has garnered attention for its potential applications in drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs). This compound is structurally characterized by a hydroxypropylamino group and a hexyldecanoate moiety, which contribute to its unique biological activity and utility in encapsulating nucleic acids for therapeutic purposes.

The biological activity of this compound is primarily attributed to its ability to form lipid nanoparticles. These nanoparticles can encapsulate various therapeutic agents, including mRNA and siRNA, facilitating their delivery into cells. The ionizable nature of the lipid allows it to protonate in acidic environments, enhancing endosomal escape and subsequent release of the encapsulated payload within target cells .

Lipid Nanoparticle Formation

The compound's efficacy in forming lipid nanoparticles is critical for its biological function. The following table summarizes key characteristics of lipid nanoparticles formed using this compound:

Property Description
Size Typically ranges from 50 to 200 nm
Zeta Potential Varies based on formulation, generally negative
Encapsulation Efficiency High (up to 90% for mRNA)
Release Profile Sustained release over several days

Case Studies and Research Findings

  • Therapeutic Applications in mRNA Delivery :
    Recent studies have demonstrated the effectiveness of this compound in formulating LNPs for mRNA vaccines. For instance, a study published in Nature Biotechnology illustrated that LNPs composed of this lipid exhibited superior cellular uptake and immunogenicity compared to traditional formulations .
  • Cancer Therapy :
    Another significant application is in cancer therapy, where LNPs containing this lipid have been shown to deliver siRNA targeting oncogenes effectively. A research article highlighted that such formulations led to a marked reduction in tumor growth in preclinical models, showcasing the compound's potential as a therapeutic agent.
  • Safety and Biocompatibility :
    Safety assessments have indicated that formulations utilizing this compound exhibit low cytotoxicity and favorable biocompatibility profiles, making them suitable candidates for clinical applications .

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